N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide
Description
N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide is an acetamide derivative characterized by a phenyl ring substituted with a methyl group at the 6-position and a methylethyl (isopropyl) group at the 2-position. The acetamide moiety is further modified with a phenoxy group at the 2-position of the acetyl chain.
Properties
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)16-11-7-8-14(3)18(16)19-17(20)12-21-15-9-5-4-6-10-15/h4-11,13H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLHZTNVMKODLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide typically involves the reaction of 6-methyl-2-(methylethyl)aniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl and phenoxyacetamide groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[6-methyl-2-(methylethyl)phenyl]-2-phenoxyacetamide exerts its effects involves its interaction with specific molecular targets. The phenoxyacetamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Substituent-Driven Functional Differences
The compound’s phenoxyacetamide backbone aligns it with herbicides and pharmaceuticals, but its substituents differentiate it from analogs:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides (): These benzothiazole-containing analogs feature a trifluoromethyl group and methoxy-substituted phenyl rings.
- Chloroacetamide Herbicides (e.g., metolachlor, propachlor; ): These analogs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) replace the phenoxy group with chlorine, increasing electrophilicity and reactivity toward enzyme targets in plants. The absence of chlorine in the target compound may reduce herbicidal activity but improve selectivity for non-pesticidal applications .
Pharmacological Potential vs. Agrochemical Use
- Complex Acetamide Pharmaceuticals (): Derivatives like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide exhibit stereochemical complexity and polar functional groups (e.g., amino, hydroxy), which enhance binding to biological targets such as enzymes or receptors. The target compound’s simpler structure may limit such interactions but could offer advantages in synthetic accessibility .
Key Structural and Functional Comparisons
Research Implications and Gaps
- Physicochemical Properties : The target compound’s methyl/isopropyl groups likely confer moderate lipophilicity (logP ~3–4), balancing membrane permeability and solubility. In contrast, trifluoromethyl analogs () may have logP >5, favoring tissue penetration but risking toxicity .
- Synthetic Feasibility: The absence of stereocenters (vs. compounds) simplifies synthesis, though phenoxy group stability under environmental or metabolic conditions requires further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
